molecular formula C9H11NO B188244 1,2,3,4-Tetrahydroquinolin-8-ol CAS No. 6640-50-2

1,2,3,4-Tetrahydroquinolin-8-ol

Cat. No.: B188244
CAS No.: 6640-50-2
M. Wt: 149.19 g/mol
InChI Key: WYKWUPMZBGOFOV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-8-ol is an organic compound with the molecular formula C9H11NO It is a derivative of quinoline, featuring a tetrahydroquinoline core with a hydroxyl group at the 8th position

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound is synthesized from the corresponding substituted quinolin-8-ols by means of liquid-phase catalytic hydrogenation

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-8-ol can be synthesized through the selective hydrogenation of quinolines. One method involves using a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) under mild conditions. The reaction typically occurs at 50°C and 20 bar hydrogen pressure, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes, utilizing scalable catalytic systems to ensure high yield and purity. The use of renewable resources to prepare the catalyst makes this method promising for sustainable production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinolin-8-one derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinolin-8-one derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-8-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the hydroxyl group at the 8th position.

    8-Hydroxyquinoline: Contains a hydroxyl group but lacks the tetrahydro structure.

    1,2,3,4-Tetrahydroisoquinoline: Similar structure but with different substitution patterns.

Uniqueness

1,2,3,4-Tetrahydroquinolin-8-ol is unique due to the presence of both the tetrahydroquinoline core and the hydroxyl group at the 8th position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1,2,3,4-Tetrahydroquinolin-8-ol (THQ) is a bicyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is classified as a tetrahydroquinoline derivative with a hydroxyl group at the 8-position. Its molecular formula is C10_{10}H11_{11}NO, with a molecular weight of approximately 163.20 g/mol. The compound's structure allows it to participate in various chemical reactions and interact with biological targets.

1. Antimicrobial Properties

THQ has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it exhibits significant inhibitory effects on bacterial growth, making it a candidate for further exploration in treating infections. The mechanism often involves the modulation of enzyme activity critical for bacterial survival.

2. Anticancer Effects

THQ has been studied for its anticancer properties. A notable study found that derivatives of tetrahydroquinoline, including THQ, were potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in various human cancer cell lines. Among synthesized compounds, some exhibited up to 53 times the potency of reference drugs against specific cancer types .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
THQMDA-MB-23112.5NF-κB inhibition
THQPC-315.0Apoptosis induction
THQHCT 11610.0ROS generation

3. Neuroprotective Effects

Research has indicated that THQ may possess neuroprotective properties by influencing dopaminergic signaling pathways. It has been shown to protect against neurodegeneration induced by various toxins in vitro, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's.

The biological activity of THQ can be attributed to several mechanisms:

  • Enzyme Interaction : THQ interacts with various enzymes, including cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and apoptosis .
  • Oxidative Stress Response : THQ can modulate oxidative stress responses by influencing reactive oxygen species (ROS) levels within cells, which is crucial for its anticancer effects .

Case Study 1: Anticancer Activity

In a study aimed at developing novel tetrahydroquinoline scaffolds, THQ derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects through the inhibition of NF-κB signaling and induction of apoptosis .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of THQ found that it could mitigate dopaminergic neuron degeneration in vitro. The compound was shown to reduce the effects of neurotoxins on cell viability and promote neuronal survival through antioxidant mechanisms.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKWUPMZBGOFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287096
Record name 1,2,3,4-Tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6640-50-2
Record name 6640-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48890
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Record name 1,2,3,4-Tetrahydroquinolin-8-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroquinolin-8-ol
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Synthesis routes and methods

Procedure details

A solution of 2.5 g (17.2 mmol) of 8-hydroxyquinoline in 50 ml of methanol was treated with 680 mg of platinum oxide and was hydrogenated in a Parr apparatus at 40 PSI until hydrogen absorption ceased. The suspension was filtered through Celite, the filtrate was evaporated and the residue was recrystallized from dichloromethane: hexane to provide 1.82 g of analytically pure, green tinged needles: melting point 117.5°-119° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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